molecular formula C16H10FNO4 B2471482 (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid CAS No. 167886-67-1

(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid

Cat. No.: B2471482
CAS No.: 167886-67-1
M. Wt: 299.257
InChI Key: WBZCVCORTWFCIF-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl)(4-fluorophenyl)acetic acid (CAS 167886-67-1) is a high-purity biochemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery . With a molecular formula of C16H10FNO4 and a molecular weight of 299.26 g/mol, this compound features a phthalimide (1,3-dioxoisoindole) group linked to a 4-fluorophenylacetic acid structure, making it a valuable synthon for the synthesis of more complex molecules . This compound is recognized for its role as a building block in exploratory research. Its structural features are similar to those found in compounds investigated for modulating various biological targets. For instance, phthalimido derivatives have been studied in the context of inhibiting enzymes like monoamine oxidase (MAO) , while other heterocyclic compounds containing fluorophenyl groups have been explored as modulators of TNF-alpha for inflammatory and autoimmune diseases , and as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) for potential cancer therapy . Researchers can leverage this versatile scaffold to develop novel chemical entities for probing disease pathways. Key Specifications: • CAS Number: 167886-67-1 • Molecular Formula: C16H10FNO4 • Molecular Weight: 299.26 g/mol • Purity: ≥96% • Storage: Recommended to be stored refrigerated Notice: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or human and veterinary use. Please review the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4/c17-10-7-5-9(6-8-10)13(16(21)22)18-14(19)11-3-1-2-4-12(11)15(18)20/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZCVCORTWFCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid typically involves the reaction of phthalic anhydride with 4-fluorophenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Esterification Reactions

The acetic acid group undergoes esterification with alcohols under acid or base catalysis. For example:
Reagents: Methanol, sulfuric acid (catalyst)
Conditions: Reflux at 65°C for 12 hours
Product: Methyl (1,3-dioxoisoindol-2-yl)(4-fluorophenyl)acetate
Mechanism: Acid-catalyzed nucleophilic acyl substitution. The fluorophenyl group stabilizes intermediates via electron-withdrawing effects.

Ruthenium-Catalyzed Carboxylation

The compound participates in CO₂ insertion reactions under transition-metal catalysis, as demonstrated in related systems :

Substrate Catalyst Conditions Yield
Hydrazone derivatives[Ru(p-cymene)Cl₂]₂80°C, CO₂ (1 atm), DMF, 24 h71–92%

Key Steps:

  • Activation of the C–H bond via Ru-mediated oxidative addition.

  • CO₂ insertion into the Ru–C bond, forming carboxylated intermediates .

Base-Promoted Functionalization

The acetic acid moiety undergoes deprotonation with strong bases (e.g., Cs₂CO₃), enabling:

  • Alkylation: Reaction with alkyl halides to form ethers.

  • Amidation: Coupling with amines via carbodiimide-mediated activation.

Example:
Reagents: Cs₂CO₃, benzyl bromide
Conditions: Anhydrous DMF, 80°C, 6 hours
Product: Benzyl (1,3-dioxoisoindol-2-yl)(4-fluorophenyl)acetate

Stability Under Acidic Conditions

The dioxoisoindole ring undergoes hydrolysis in concentrated HCl:
Reagents: 6M HCl
Conditions: Reflux for 8 hours
Product: Phthalic acid derivative and 4-fluorophenylacetic acid
Mechanism: Acid-catalyzed ring-opening via nucleophilic attack at the carbonyl groups.

Photochemical Reactivity

UV irradiation (254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. This reactivity is attributed to the conjugated π-system of the isoindole core.

Mechanistic Insights

  • The 4-fluorophenyl group enhances electrophilicity at the acetic acid carbonyl, facilitating nucleophilic attacks.

  • Steric effects from the dioxoisoindole ring influence regioselectivity in cycloadditions.

  • Solvent polarity (e.g., DMF vs. THF) modulates reaction rates in metal-catalyzed pathways .

Experimental data gaps remain in catalytic asymmetric transformations and biological activity correlations, warranting further study .

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit anti-inflammatory and analgesic properties, which are crucial for developing new pain management therapies.

Cancer Research

Studies have suggested that derivatives of isoindole compounds can inhibit tumor growth and metastasis. The unique dioxoisoindole structure may enhance the compound's ability to interact with specific cancer cell receptors, making it a candidate for targeted cancer therapies.

Neuropharmacology

Preliminary studies indicate that (1,3-Dioxoisoindol-2-yl)(4-fluorophenyl)acetic acid may have neuroprotective effects. Its influence on neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of other complex organic molecules. Its versatile functional groups allow chemists to modify its structure to create new compounds with desired properties.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory diseases .

Case Study 2: Anticancer Properties

Research conducted by a team at a leading university investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis Table

Application AreaPotential BenefitsCurrent Research Status
Pharmaceutical DevelopmentPain relief and anti-inflammatory effectsOngoing preclinical studies
Cancer ResearchInhibition of tumor growthPromising results in vitro
NeuropharmacologyNeuroprotective effectsEarly-stage research
Synthetic ChemistryIntermediate for synthesizing complex compoundsWidely used in organic synthesis

Mechanism of Action

The mechanism of action of (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) 2-[4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)phenyl]butyric acid (CAS: 94232-67-4)
  • Structure : Replaces the acetic acid chain with a butyric acid linker and lacks fluorine on the phenyl ring.
  • The absence of fluorine may decrease metabolic resistance .
(b) 2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide
  • Structure : Substitutes the acetic acid with an acetamide group and introduces a sulfamoyl moiety.
  • Impact : The acetamide group reduces acidity, altering ionization at physiological pH. The sulfamoyl group may enhance binding to sulfonamide-sensitive enzymes, diverging from the target compound’s carboxylic acid-mediated interactions .
(c) 4-Fluoromandelic Acid (CAS: 395-33-5)
  • Structure : Features a hydroxyl group on the α-carbon of the acetic acid chain and retains the 4-fluorophenyl group.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, increasing polarity. This compound is used in chiral synthesis and contrasts with the target’s lack of stereochemical complexity .

Functional Group Modifications

(a) 2-(4-fluorophenyl)sulfanylacetic acid (CAS: 332-51-4)
  • Structure : Replaces the phthalimide group with a sulfanyl (-S-) linker.
  • The sulfanyl group may confer antioxidant properties but diminishes structural rigidity .
(b) 2-(1,3-dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid
  • Structure: Incorporates a nitro and hydroxyl group on the phenyl ring and uses a propanoic acid chain.
  • The hydroxyl group adds polarity, improving solubility but possibly reducing membrane permeability compared to the target compound .

Pharmacological and Physicochemical Properties

Compound LogP* Solubility (mg/mL) pKa (COOH) Key Features
Target Compound 2.8 0.12 (water) 3.1 High lipophilicity, metabolic stability
4-Fluoromandelic Acid 1.9 1.4 (water) 2.8, 4.1 Chiral center, hydrogen bonding
2-(4-fluorophenyl)sulfanylacetic acid 1.5 2.1 (water) 2.5 Antioxidant potential, flexible structure
2-[4-(1,3-Dioxoisoindol-2-yl)phenyl]butyric acid 3.4 0.08 (water) 3.3 Increased hydrophobicity, reduced solubility

*Predicted using PubChem data and analogous structures.

Biological Activity

(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid, also known by its IUPAC name 2-(1,3-dioxoisoindolin-2-yl)-2-(4-fluorophenyl)acetic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H10FNO4
  • Molecular Weight : 299.26 g/mol
  • CAS Number : 167886-67-1
  • Purity : 96% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been noted for its potential to inhibit metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and synaptic plasticity .
  • Receptor Binding : It has shown promise in binding to receptors associated with inflammatory responses and pain modulation . This receptor interaction suggests potential therapeutic applications in treating conditions like chronic pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies have demonstrated that the compound can reduce inflammatory markers in various models, suggesting its utility in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines . Further investigations are required to elucidate the specific pathways involved.
  • Neuroprotective Effects : The inhibition of mGluRs implies potential neuroprotective effects, making it a candidate for research into neurodegenerative diseases .

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various isoindole derivatives, including this compound. The results indicated significant reductions in pro-inflammatory cytokines in vitro and in vivo models .

Study 2: Anticancer Activity

Research conducted by Hu et al. (2017) explored the cytotoxic effects of isoindole derivatives on human cancer cell lines. The study found that this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells .

Study 3: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of this compound revealed its ability to modulate glutamate levels in neuronal cultures, suggesting a mechanism for protecting against excitotoxicity associated with neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnti-inflammatoryAnticancerNeuroprotective
This compoundYesYesYes
4-Fluorophenyl acetic acidModerateNoLimited
Isoindole derivativesYesVariableYes

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
  • ANOVA with Post Hoc Tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test) .

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